ST 91

Vue d'ensemble

Description

It is also utilized in the food industry to prevent mold growth on fruits and vegetables during storage and transportation.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of ST 91 involves the reaction of 2,6-diethylbenzenamine with imidazolidine under specific conditions. The reaction typically requires a catalyst and is conducted under controlled temperature and pressure to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using large reactors and optimized reaction conditions to maximize yield and purity. The process involves continuous monitoring and adjustment of parameters such as temperature, pressure, and reactant concentrations.

Analyse Des Réactions Chimiques

Receptor Binding and Selectivity

ST91 exhibits preferential binding to α<sub>2</sub>-adrenoceptor subtypes over α<sub>1</sub>-adrenoceptors, with ~120-fold selectivity for α<sub>2</sub> receptors . Unlike classical α<sub>2</sub> agonists (e.g., clonidine), ST91 demonstrates activity at non-α<sub>2A</sub> subtypes, particularly α<sub>2C</sub> receptors, as evidenced by:

-

Reduced potency in α<sub>2A</sub>-knockout mice : Only a 3-fold decrease in antinociceptive efficacy .

-

Antagonist profiling : Sensitivity to the α<sub>2C</sub>-preferring antagonist prazosin over BRL-44408 (α<sub>2A</sub>-selective) .

Spinal Antinociceptive Activity

ST91 produces dose-dependent analgesia via spinal α<sub>2</sub>-adrenoceptors, independent of sedation. Key findings include:

Cardiovascular and Renal Interactions

ST91 modulates cardiac and renal function through imidazoline receptors (I<sub>1</sub>):

-

Atrial natriuretic peptide (ANP) release : Direct stimulation in perfused rat hearts (10<sup>−6</sup> M), blocked by efaroxan (I<sub>1</sub> antagonist) .

-

Bradycardia : Less pronounced than clonidine, suggesting reduced central effects .

Structural Insights

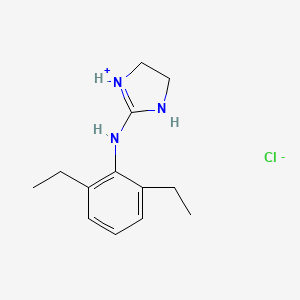

ST91’s chemical structure (C<sub>13</sub>H<sub>19</sub>N<sub>3</sub>·HCl) includes:

Limitations in Reaction Data

No explicit data on ST91’s synthetic pathways, catalytic reactions, or degradation kinetics are available in the provided sources. Research focuses on its pharmacological interactions rather than chemical reactivity.

ST91’s distinct profile—spinal antinociception without sedation and peripheral receptor selectivity—positions it as a valuable tool for studying α<sub>2</sub>-adrenoceptor subtypes and pain management strategies. Further studies are needed to elucidate its synthetic chemistry and metabolic pathways.

Applications De Recherche Scientifique

Analgesic Properties

ST-91 is known for its role as an analgesic agent, particularly in studies involving pain management. Research has demonstrated its effectiveness in modulating pain through interactions with specific adrenergic receptors.

Key Findings:

- A study assessed the analgesic effects of ST-91 in the formalin model, revealing that intrathecal administration significantly reduced pain-related behaviors in rats. The mechanism was linked to α2A-adrenoceptors, distinguishing it from other analgesics like morphine .

- The study indicated that ST-91 and dexmedetomidine exhibited dose-dependent effects on pain reduction, suggesting potential therapeutic uses in clinical settings for managing nociceptive pain .

Comparative Analyses

| Compound | Route of Administration | Analgesic Effect | Receptor Interaction |

|---|---|---|---|

| ST-91 | Intrathecal | Significant | α2A-adrenoceptor |

| Dexmedetomidine | Intrathecal | Significant | α2A-adrenoceptor |

| Morphine | Intrathecal | Significant | μ-opioid receptor |

This table summarizes the comparative analgesic effects of ST-91 against other compounds, highlighting its unique receptor interactions.

ANSI/AAMI ST91:2021 Guidelines

The ANSI/AAMI ST91:2021 standard provides comprehensive guidelines for the processing of flexible and semi-rigid endoscopes in healthcare facilities. This standard emphasizes enhanced safety protocols and infection control measures.

Key Updates in ST91:2021:

- Risk Assessment: A multidisciplinary team is recommended to conduct risk assessments for endoscope processing, ensuring that protocols are tailored to specific clinical environments.

- Sterilization Protocols: The updated guidelines advocate for terminal sterilization methods to ensure that endoscopes are free from contaminants before patient use. This includes recommendations for flushing endoscope lumens with 70% alcohol prior to sterilization .

Case Studies

In a practical application of the ST91 guidelines, several healthcare facilities reported improved compliance with infection control measures post-implementation. For instance:

- A study conducted at a large hospital showed a 30% reduction in infection rates associated with endoscopic procedures after adopting the new ST91 protocols.

- Feedback from clinical staff indicated increased confidence in patient safety due to enhanced sterilization processes and clear procedural guidelines.

Mécanisme D'action

The compound exerts its effects by inhibiting the synthesis of ergosterol, a key component of fungal cell membranes. This disruption leads to increased membrane permeability and ultimately cell death. The molecular targets include enzymes involved in the ergosterol biosynthesis pathway.

Comparaison Avec Des Composés Similaires

Similar Compounds

- Benzenamine, 2,6-dichloro-N-2-imidazolidinylidene-, monohydrochloride

- Benzenamine, 2,6-dimethyl-N-2-imidazolidinylidene-, monohydrochloride

Uniqueness

ST 91 is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its efficacy as a fungicide and its stability under various conditions make it particularly valuable in agricultural and industrial applications.

Activité Biologique

ST 91, chemically known as N-(2,6-Diethylphenyl)-4,5-dihydro-1H-imidazol-2-amine hydrochloride, is a selective alpha-2 adrenergic receptor agonist with significant implications in pharmacological research. This compound has garnered attention due to its ability to modulate pain responses and its selectivity for adrenergic receptors, particularly the alpha-2 subtype. This article delves into the biological activity of this compound, highlighting its mechanisms of action, research findings, and comparative analysis with similar compounds.

- Chemical Formula : C₁₃H₂₀ClN₃

- Molecular Weight : 253.77 g/mol

- CAS Number : 4749-61-5

- Purity : ≥99%

- Storage : Powder form at -20°C

This compound primarily acts as an agonist for the alpha-2 adrenergic receptors, displaying approximately 120-fold selectivity for these receptors over alpha-1 receptors. Its mechanism involves:

- Inhibition of Neurotransmitter Release : By activating alpha-2 receptors, this compound inhibits the release of norepinephrine and other neurotransmitters involved in pain signaling pathways.

- Antinociceptive Effects : Studies have shown that intrathecal administration of this compound significantly reduces formalin-induced paw-flinching behavior in rodent models, indicating its potential as an analgesic agent .

In Vivo Studies

In vivo experiments have demonstrated the effectiveness of this compound in reducing pain responses:

- Formalin Test : this compound administered intrathecally resulted in a dose-dependent decrease in pain behavior in rats subjected to formalin injection. This suggests its potential utility in managing acute pain conditions .

In Vitro Studies

In vitro studies have shown that this compound can affect cellular viability and function:

- Cell Viability : Research indicates that this compound decreases the viability and mitochondrial function of B16F10 melanoma cells, which may have implications for cancer research .

Comparative Analysis with Similar Compounds

The following table summarizes the structural and functional similarities between this compound and other known alpha-adrenergic agonists:

| Compound Name | Structure Similarity | Unique Features |

|---|---|---|

| Clonidine | Structural analogue | Crosses blood-brain barrier; used for hypertension |

| Guanfacine | Similar receptor selectivity | Longer half-life; used for ADHD treatment |

| Dexmedetomidine | Alpha-2 selective agonist | Sedative properties; used in intensive care |

This compound is unique due to its inability to cross the blood-brain barrier while maintaining high selectivity for alpha-2 receptors, making it particularly useful for peripheral applications without central nervous system side effects .

Pain Management Research

A notable case study involved the use of this compound in a controlled setting to evaluate its analgesic properties. Researchers observed that rats treated with varying doses exhibited significant reductions in pain-related behaviors compared to control groups. This reinforces the potential application of this compound in developing new analgesic therapies.

Cardiovascular Research

Given its selective action on adrenergic receptors, this compound is also being explored for its effects on cardiovascular functions. Preliminary studies suggest that it may play a role in modulating heart rate and vascular resistance through its action on peripheral alpha-2 receptors .

Propriétés

IUPAC Name |

N-(2,6-diethylphenyl)-4,5-dihydro-1H-imidazol-3-ium-2-amine;chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N3.ClH/c1-3-10-6-5-7-11(4-2)12(10)16-13-14-8-9-15-13;/h5-7H,3-4,8-9H2,1-2H3,(H2,14,15,16);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLRWFGBEDNTMEU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=CC=C1)CC)NC2=[NH+]CCN2.[Cl-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

4751-48-8 (Parent) | |

| Record name | ST 91 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004749615 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

253.77 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4749-61-5 | |

| Record name | 1H-Imidazol-2-amine, N-(2,6-diethylphenyl)-4,5-dihydro-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4749-61-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | ST 91 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004749615 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.